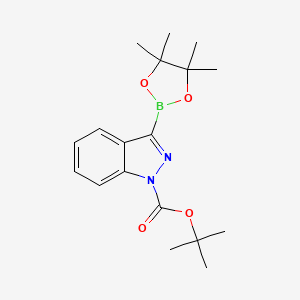

3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol-1-carboxilato de tert-butilo

Descripción general

Descripción

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a complex organic compound that features a boronate ester group

Aplicaciones Científicas De Investigación

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has several scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the reaction of 1H-indazole-1-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:

Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation and transition metal catalysts for hydroboration. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation of the boronate ester group.

Major Products Formed

The major products formed from these reactions depend on the specific substrates and conditions used. For example, borylation reactions can yield pinacol boronate esters, while hydroboration reactions can produce organoboron compounds that are useful intermediates in organic synthesis .

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis . The specific pathways and molecular targets depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- **tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

- **tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate lies in its indazole core, which provides distinct electronic and steric properties compared to other boronate esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Actividad Biológica

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- CAS Number : 885693-20-9

- Molecular Formula : C18H25BN2O4

- Molecular Weight : 344.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to modulate cell growth, differentiation, and apoptosis through the inhibition of specific receptor functions. Notably, it acts as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptors (PDGFR-alpha and PDGFR-beta), which are critical in various signaling pathways related to cancer and fibrosis .

Biological Activity Overview

The compound exhibits a range of biological activities:

| Activity Type | Target ID | Target Name | Mechanism |

|---|---|---|---|

| Inhibition | PDGFR-alpha | Platelet-Derived Growth Factor Receptor Alpha | Competitive inhibition |

| Inhibition | PDGFR-beta | Platelet-Derived Growth Factor Receptor Beta | Competitive inhibition |

| Modulation | BMP receptors | Bone Morphogenetic Protein Receptors | Ligand trap mechanism |

Case Studies and Research Findings

-

Inhibition of Tumor Growth

A study demonstrated that tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate significantly inhibited the proliferation of cancer cells in vitro by blocking PDGF signaling. The compound was tested on various cancer cell lines and showed a dose-dependent reduction in cell viability . -

Fibrosis Treatment Potential

Research indicated that this compound could serve as a therapeutic agent for conditions characterized by excessive fibrosis due to its ability to inhibit fibroblast proliferation through PDGF receptor antagonism. In animal models of fibrosis, treatment with this compound resulted in decreased collagen deposition and improved tissue architecture . -

Mechanistic Insights from Kinase Assays

Concentration-response assays revealed that the compound acts as a competitive inhibitor against several ALK (Anaplastic Lymphoma Kinase) enzymes. The activity was assessed under varying ATP concentrations to simulate physiological conditions. Results indicated that higher ATP levels diminished the inhibitory effect of the compound, suggesting an ATP-binding competitive mechanism .

Propiedades

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13-11-9-8-10-12(13)14(20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPEWHUZBKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.